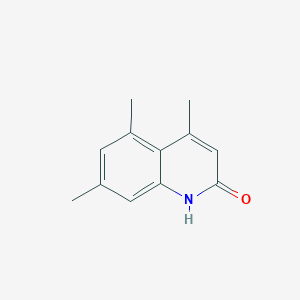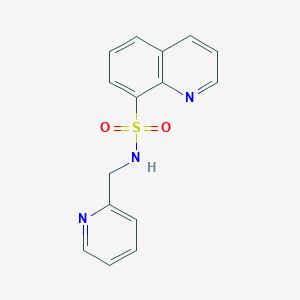
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide” is a chemical compound. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 . Sulfonamides are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated, and all target molecules were achieved in short reaction times and high yields .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide and related compounds can be synthesized using various techniques. For instance, a single-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline derivatives is possible through amide activation followed by π-nucleophile addition and annulation. This method is compatible with a range of functional groups and sensitive substrates (Movassaghi et al., 2007).
Eco-friendly Synthesis Protocols : The synthesis of 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates is achievable in water at ambient temperatures, under metal- and oxidant-free conditions. This represents an environmentally friendly and efficient protocol for producing 2-sulfonyl N-heteroaromatic compounds (Sha Peng et al., 2019).
Biological and Pharmacological Activities
Biological Activity : Sulfonamide-based compounds, including those containing quinoline structures, exhibit a range of biological activities. They are known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The nature of the substituent groups in these compounds significantly influences their pharmacological profile (Reihane Ghomashi et al., 2022).
Anti-Cancer Potential : Some sulfonamide derivatives, including N-(pyridin-2-ylmethyl)-4-nitro-benzenesulfonamide, have shown promise in anti-cancer research. They exhibit the ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated possibly through the activation of p38 phosphorylation in cancer cells (A. Cumaoğlu et al., 2015).
Anti-Inflammatory Properties : Quinoline sulfonamide and sulfonate derivatives have demonstrated anti-inflammatory potential. Some compounds in this category have shown enhanced activity compared to standard anti-inflammatory drugs like ibuprofen, indicating their potential as non-acidic, non-steroidal anti-inflammatory agents (B. Bano et al., 2020).
Safety and Hazards
Orientations Futures
A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . These findings indicate that the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWBEBKQRMOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

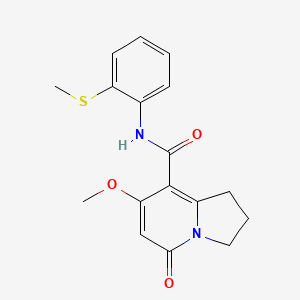
![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
![1-(4-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopentane-1-carboxamide](/img/structure/B2968938.png)

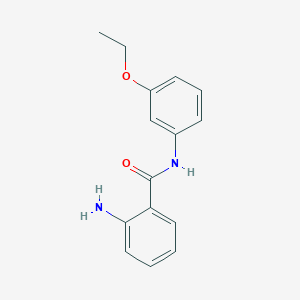
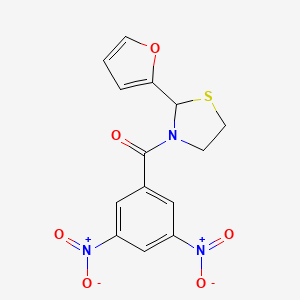
![4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2968945.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2968946.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
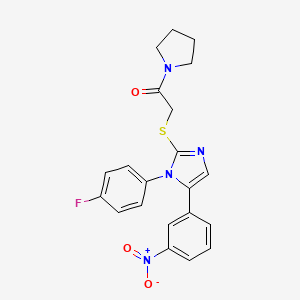
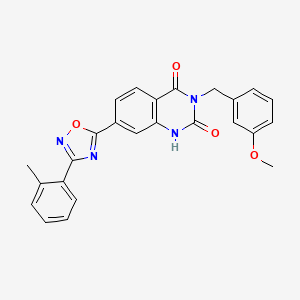
![1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2968952.png)
